molecular formula C19H23F3N2O4 B12846288 (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide

(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide

Cat. No.: B12846288
M. Wt: 400.4 g/mol
InChI Key: LXHRFJYOPYITRD-GJZGRUSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone typically involves the following steps:

    Acetylation: The initial step involves the acetylation of leucine to form N-acetyl-leucine.

    Coupling Reaction: N-acetyl-leucine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetyl-leucyl-phenylalanine.

    Introduction of Trifluoromethyl Ketone Group:

Industrial Production Methods: Industrial production of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl ketone group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

    N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: (C18H23F3N2O3)

    1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one: (C12H12F3NO2)

Comparison: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structure, which includes both leucine and phenylalanine residues along with a trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. In contrast, similar compounds may lack one or more of these structural features, resulting in different reactivity and applications .

Properties

Molecular Formula

C19H23F3N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide

InChI

InChI=1S/C19H23F3N2O4/c1-11(2)9-15(23-12(3)25)18(28)24-14(10-13-7-5-4-6-8-13)16(26)17(27)19(20,21)22/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,25)(H,24,28)/t14-,15-/m0/s1

InChI Key

LXHRFJYOPYITRD-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C

Origin of Product

United States

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